molecular formula C14H13NO2S B6391453 3-(4-Ethylthiophenyl)picolinic acid CAS No. 1261933-69-0

3-(4-Ethylthiophenyl)picolinic acid

Cat. No.: B6391453
CAS No.: 1261933-69-0
M. Wt: 259.33 g/mol
InChI Key: FMIQTPNLMDZZRH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acids in Organic Chemistry

Pyridine carboxylic acids, which are structural analogs of benzene (B151609) with a nitrogen atom replacing a carbon in the aromatic ring, are fundamental building blocks in organic chemistry. chemscene.com The presence of the nitrogen atom and the carboxylic acid group imparts unique properties to these molecules, including basicity, polarity, and the ability to coordinate with metal ions. nih.gov These characteristics make them highly valuable in a variety of chemical transformations and applications.

There are three primary isomers of pyridine carboxylic acid: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). nih.gov These isomers and their derivatives are crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aipatsnap.com For instance, picolinic acid itself is a known chelating agent and has been used as a catalyst in various organic reactions. nih.gov The versatility of the pyridine ring allows for substitutions at different positions, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov

Overview of Substituted Picolinic Acids as Research Objects

The substitution of the picolinic acid backbone with various functional groups gives rise to a vast library of derivatives with a wide spectrum of biological activities and chemical utilities. These substituted picolinic acids are of great interest to researchers. In the pharmaceutical industry, they are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. bldpharm.comdrugbank.comnih.gov For example, certain picolinic acid derivatives have been explored as inhibitors for enzymes like VEGFR-2, which is implicated in cancer progression. fujifilm.com

In the field of agriculture, substituted picolinic acids have been developed as potent herbicides. nih.gov Compounds like picloram (B1677784) and the newer halauxifen-methyl (B1255740) are based on the picolinic acid scaffold and function as synthetic auxins, a class of plant growth regulators. chemscene.com The ongoing research in this area focuses on creating more effective and selective herbicides with improved environmental profiles. nih.gov Furthermore, the ability of picolinic acid derivatives to form stable complexes with metal ions makes them valuable in coordination chemistry and materials science. bldpharm.com

Contextualization of 3-(4-Ethylthiophenyl)picolinic Acid within Pyridine Chemistry

This compound is a specific derivative of picolinic acid. Its structure features a picolinic acid core with a 4-ethylthiophenyl group attached at the 3-position of the pyridine ring. While specific research on this exact compound is not widely available in published literature, its structural components allow us to place it within the broader context of pyridine chemistry.

The presence of the aryl sulfide (B99878) (thiophenyl) moiety introduces interesting electronic and steric properties. The sulfur atom can participate in various chemical interactions and may influence the molecule's binding affinity to biological targets. The ethyl group further modifies its lipophilicity. Based on the known activities of other aryl-substituted picolinic acids, it can be hypothesized that this compound could be a candidate for investigation in medicinal chemistry or agrochemical research.

It is important to note a distinction from a commercially available, structurally related compound, 3-(Ethylthio)picolinic acid (CAS Number: 14440-97-2). chemscene.combldpharm.comchemexpress.cnsigmaaldrich.com This compound lacks the phenyl group, which would significantly alter its three-dimensional structure and properties compared to the subject of this article.

Table 1: Physicochemical Properties of Related Picolinic Acid Compounds

Property3-(Ethylthio)picolinic acidPicolinic acid
CAS Number 14440-97-2 chemscene.combldpharm.comchemexpress.cnsigmaaldrich.com98-98-6
Molecular Formula C₈H₉NO₂S chemscene.comC₆H₅NO₂
Molecular Weight 183.23 g/mol chemscene.com123.11 g/mol
Appearance Not specifiedWhite solid
Solubility in water Not specifiedSlightly soluble

This table is interactive. Click on the headers to sort.

Research Gaps and Future Directions in Picolinic Acid Derivative Studies

Despite the extensive research into picolinic acid derivatives, significant research gaps remain. nih.gov One of the most evident is the lack of detailed investigation into many specific substituted analogs, such as this compound. The absence of published data on its synthesis, characterization, and biological activity highlights a clear area for future exploration.

Future research could focus on the following areas:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound and related compounds would be the first crucial step. This would involve exploring various coupling reactions to attach the thiophenyl group to the picolinic acid core.

Biological Screening: Once synthesized, this compound could be screened for a variety of biological activities. Given the known applications of other picolinic acid derivatives, it would be logical to test for anticancer, antiviral, and herbicidal properties. bldpharm.comdrugbank.comnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds with modifications to the ethylthiophenyl group, researchers could establish structure-activity relationships. This would provide valuable insights into how different functional groups influence the molecule's biological activity and could guide the design of more potent and selective compounds.

Coordination Chemistry: The potential of this compound as a ligand for various metal ions could be explored. The resulting metal complexes could have interesting catalytic or material properties.

The continued exploration of novel substituted picolinic acids holds the promise of discovering new molecules with valuable applications in medicine, agriculture, and beyond. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQTPNLMDZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 4 Ethylthiophenyl Picolinic Acid

Established Synthetic Pathways for 3-Substituted Picolinic Acids

Traditional methods for synthesizing 3-substituted picolinic acids often involve a stepwise approach, focusing on the functionalization of a pre-existing pyridine (B92270) ring followed by the introduction or modification of a carboxylic acid group at the 2-position.

The introduction of a substituent at the 3-position of the pyridine ring is a key step. Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. rsc.org However, several strategies have been developed to overcome this:

Electrophilic Aromatic Substitution: While pyridine itself is resistant to electrophilic attack, the presence of activating groups can facilitate substitution at the 3-position. uiowa.edu

Directed Ortho-Metalation (DoM): This powerful technique involves the use of a directing group to deprotonate the adjacent C-3 position with a strong base, followed by quenching with an electrophile.

Cross-Coupling Reactions: Halogenated pyridines, particularly 3-halopyridines, are versatile intermediates for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. For the synthesis of 3-(4-Ethylthiophenyl)picolinic acid, a Suzuki coupling between a 3-boronic acid or ester substituted pyridine and a 4-ethylthiophenyl halide would be a plausible route.

A general representation of a synthetic route is shown in Scheme 1.

Scheme 1: Illustrative synthetic pathway to a 3-aryl picolinic acid derivative via Suzuki cross-coupling.

Once the 3-substituent is in place, the carboxylic acid group can be introduced at the 2-position. Common methods include:

Oxidation of a 2-Methyl Group: If the starting material is a 2-methylpyridine (B31789) derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. google.comorgsyn.org

Carbonation of a 2-Lithiated Pyridine: A 2-halopyridine can be converted to a 2-lithiopyridine via lithium-halogen exchange, which can then be quenched with carbon dioxide to form the carboxylic acid.

Hydrolysis of a 2-Cyano Group: A 2-cyanopyridine (B140075) can be hydrolyzed under acidic or basic conditions to yield the corresponding picolinic acid.

Esterification followed by Hydrolysis: A patent describes a method for synthesizing 3,4-substituted 2-picolinic acids that involves an initial esterification reaction followed by hydrolysis to yield the final acid product. google.com

Novel Approaches for the Synthesis of this compound

Recent advancements in organic synthesis have opened new avenues for the efficient and sustainable production of highly substituted pyridines.

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity.

Palladium-Catalyzed C-H Activation: Direct C-H activation has emerged as a powerful tool for pyridine functionalization. nih.gov A picolinamide (B142947) directing group can be used to facilitate the arylation of sp3 C-H bonds. nih.gov

Metal-Organic Frameworks (MOFs) as Catalysts: Novel porous heterogeneous catalysts, such as UiO-66(Zr)-N(CH2PO3H2)2, have been developed for the one-pot synthesis of picolinate (B1231196) and picolinic acid derivatives under ambient temperature. nih.govrsc.org These catalysts have shown good efficiency and reusability. nih.gov A patent also describes a catalyst for the selective oxidation of picoline to picolinic acid using an active component on a SiC carrier, which is noted for being environmentally friendly. google.com

Table 1: Comparison of Catalytic Methods for Picolinate Synthesis

Catalyst Type Reaction Advantages Reference
Palladium Acetate (B1210297) C-H/N-H Coupling Effective for sp2 and sp3 C-H bonds nih.gov
UiO-66(Zr)-N(CH2PO3H2)2 Multi-component synthesis of picolinates Mild conditions, reusable catalyst nih.govrsc.org

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step, aligning with the principles of atom economy and green chemistry. bohrium.comsamipubco.com Several MCRs have been developed for the synthesis of substituted pyridines. nih.govnih.gov

Hantzsch Dihydropyridine Synthesis and subsequent oxidation: This classic MCR can be adapted to produce a variety of substituted pyridines.

One-Pot, Four-Component Reactions: Researchers have designed efficient one-pot, four-component reactions to synthesize novel pyridine derivatives with excellent yields (82-94%) and short reaction times (2-7 minutes) under microwave irradiation. nih.gov

Three-Component Syntheses: A variety of three-component reactions have been developed for the synthesis of substituted pyridines, often utilizing a catalyst to promote the reaction. samipubco.comresearchgate.net A two-pot, three-component procedure has also been established for preparing substituted pyridines. nih.gov

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the four-component synthesis of pyridine derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent can lead to cleaner reactions, easier workup, and reduced waste. rasayanjournal.co.in A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed. rsc.org

Use of Greener Solvents: The use of environmentally benign solvents, such as ionic liquids or water, is a key aspect of green chemistry. rasayanjournal.co.inscilit.com

Iron-Catalyzed Cyclization: A facile and green synthesis of substituted pyridines has been developed using an iron(III) chloride catalyst, which is an inexpensive and environmentally benign metal. rsc.org

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for derivatization, enabling the formation of esters and amides. These reactions are fundamental in modifying the compound's physicochemical properties.

Esterification Reactions:

Standard esterification methods can be employed to convert the carboxylic acid to its corresponding esters. The choice of method often depends on the steric hindrance around the carboxylic acid and the sensitivity of other functional groups in the molecule.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. While effective for simple alcohols, this method may not be suitable for more complex or acid-sensitive substrates.

For more hindered alcohols or under milder conditions, coupling reagents are often utilized. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a widely adopted method. beilstein-journals.org This reaction proceeds at room temperature and is generally high-yielding. An alternative to DCC is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which forms a water-soluble urea (B33335) byproduct, simplifying purification. organic-chemistry.org Another effective method involves the use of 2,2,2-trifluoroethanol-derived borate (B1201080) esters, which can mediate esterification under neutral conditions. rug.nl

A two-step process involving the formation of an acid chloride followed by reaction with an alcohol is also a viable route. beilstein-journals.org Thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the picolinoyl chloride, which is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl generated. nih.gov Active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can also be prepared and subsequently reacted with alcohols to yield the desired ester. nih.gov

Interactive Data Table: Representative Esterification Methods for Picolinic Acid Derivatives

MethodReagentsSolventTemperatureTypical Yield (%)Reference
Fischer-SpeierAlcohol, H₂SO₄ (cat.)Alcohol (excess)Reflux60-80 beilstein-journals.org
SteglichAlcohol, DCC, DMAP (cat.)DichloromethaneRoom Temp.80-95 beilstein-journals.org
Acid Chloride1. SOCl₂, 2. Alcohol, Et₃NToluene, THF0 °C to Room Temp.75-90 nih.gov
Active Ester1. DCC, NHS, 2. AlcoholDMF, THFRoom Temp.70-90 nih.gov
Borate EsterAlcohol, B(OCH₂CF₃)₃Acetonitrile (B52724)80 °C70-90 rug.nl

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Amidation Reactions:

The synthesis of amides from this compound can be achieved through various coupling methods, similar to esterification. Direct reaction of the carboxylic acid with an amine is generally not feasible without activation.

Coupling reagents such as DCC, EDCI, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to facilitate amide bond formation. cam.ac.uk These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine. The use of HATU is often preferred for its efficiency and the ease of purification of the resulting amide. cam.ac.uk

Another effective method involves the use of tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) as a mild and efficient reagent for the direct amidation of carboxylic acids with amines. acs.org This method is advantageous as it can be carried out under neutral conditions and often requires simple workup procedures. acs.org The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is another efficient method for amide bond formation at room temperature. researchgate.net

Alternatively, the picolinoyl chloride can be prepared and subsequently reacted with an amine in the presence of a base to afford the corresponding amide. This method is robust and generally provides good yields. nih.gov

Interactive Data Table: Representative Amidation Methods for Picolinic Acid Derivatives

MethodReagentsSolventTemperatureTypical Yield (%)Reference
HATU CouplingAmine, HATU, DIPEADMF, AcetonitrileRoom Temp.80-95 cam.ac.uk
EDCI CouplingAmine, EDCI, HOBtDichloromethane, DMFRoom Temp.75-90 cam.ac.uk
Acid Chloride1. SOCl₂, 2. Amine, Et₃NToluene, THF0 °C to Room Temp.70-90 nih.gov
Borate EsterAmine, B(OCH₂CF₃)₃Acetonitrile80-100 °C60-85 acs.org
DMTMMAmine, DMTMMAcetonitrileRoom Temp.85-98 researchgate.net

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Functionalization and Derivatization of the Ethylthiophenyl Substituent

The ethylthiophenyl group offers a reactive handle for further molecular modifications, primarily through oxidation of the sulfur atom.

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the selective oxidation to the sulfoxide, mild oxidizing agents are typically used. Hydrogen peroxide in the presence of a catalyst, such as tantalum carbide, can provide the sulfoxide with high selectivity. organic-chemistry.org Another effective reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) in combination with hydrogen peroxide. ysu.am Careful control of the stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone. acsgcipr.org

For the preparation of the sulfone, stronger oxidizing agents or more forcing conditions are required. Urea-hydrogen peroxide in acetic acid at an elevated temperature can effectively oxidize thioglycosides to their corresponding sulfones, a method that can be extrapolated to aryl thioethers. beilstein-journals.org Niobium carbide as a catalyst with hydrogen peroxide also favors the formation of sulfones. organic-chemistry.org

Interactive Data Table: Oxidation of Aryl Thioethers

ProductOxidizing AgentCatalyst/SolventTemperatureTypical Yield (%)Reference
SulfoxideH₂O₂TaC₂ / AcetonitrileRoom Temp.>90 organic-chemistry.org
SulfoxideH₂O₂TAPC / CH₂Cl₂Room Temp.>90 ysu.am
SulfoneUrea-H₂O₂Acetic Acid80 °C>90 beilstein-journals.org
SulfoneH₂O₂NbC / AcetonitrileRoom Temp.>90 organic-chemistry.org

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Stereoselective Synthesis and Chiral Induction (if applicable)

The target molecule, this compound, is achiral. However, the introduction of a chiral center can be envisaged through several synthetic strategies, or the molecule itself could be a precursor to a chiral derivative.

If a substituent on the ethyl group or the picolinic acid ring were to introduce a stereocenter, a stereoselective synthesis would be required. For instance, if the ethyl group were to be hydroxylated at the benzylic position, this would create a chiral center. Such a transformation could potentially be achieved using chiral catalysts.

Furthermore, if the final application of this compound is as a ligand in asymmetric catalysis, its derivatives could be designed to be chiral. For example, the introduction of a chiral amine in the amidation step would lead to a chiral amide.

In cases where a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid, followed by separation of the diastereomers by crystallization. wikipedia.org Chiral chromatography is another powerful technique for the separation of enantiomers. google.com

While there are no specific reports on the stereoselective synthesis of this compound itself, the principles of asymmetric synthesis and chiral resolution are well-established and could be applied to its chiral derivatives. google.comnih.gov For example, rhodium-catalyzed asymmetric additions of arylboronic acids to activated pyridines have been used to create chiral 3-arylpiperidines, demonstrating a pathway to enantiomerically enriched pyridine derivatives. nih.govorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 3 4 Ethylthiophenyl Picolinic Acid and Its Derivatives

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of 3-(4-Ethylthiophenyl)picolinic acid. Its application would involve various ionization methods to suit the compound's properties.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like picolinic acid derivatives. nist.govresearchgate.net In ESI-MS analysis of this compound (molar mass: 183.23 g/mol ), the molecule would typically be observed in its protonated form, [M+H]⁺, at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. researchgate.net

The efficiency of ionization can be influenced by the solvent system and the presence of acidic or basic functional groups that readily accept a proton. nist.gov For picolinic acid derivatives, analysis is often performed in positive ion mode. nih.govwikipedia.org The presence of the basic pyridine (B92270) nitrogen and the acidic carboxylic acid group in the structure of this compound makes it well-suited for ESI, facilitating the formation of gas-phase ions without significant fragmentation. nist.govresearchgate.net

Table 1: Expected ESI-MS Data for this compound

Ion Species Expected m/z Ionization Mode
[M+H]⁺ 184.24 Positive
[M+Na]⁺ 206.22 Positive

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for assessing the purity and confirming the identity of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility. mdpi.comlibretexts.org In the case of this compound, derivatization to its trimethylsilyl (B98337) (TMS) ester would be a common approach. mdpi.comlibretexts.org

The gas chromatogram would show a primary peak corresponding to the derivatized analyte, and its retention time would be a key identifier. The purity of the sample can be estimated from the relative area of this main peak compared to any impurity peaks. The mass spectrometer then provides a fragmentation pattern for the eluting compound, serving as a chemical fingerprint to confirm its identity. ebi.ac.uk This technique is routinely used for the quantitative analysis of picolinic acid in various biological samples, often after an esterification step. nist.govresearchgate.net

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion, providing detailed structural information. For the protonated molecule of this compound ([M+H]⁺), collision-induced dissociation (CID) would likely induce fragmentation at the most labile bonds.

Based on the structure and general fragmentation patterns of carboxylic acids and aromatic compounds, the following fragmentation pathways are expected: mdpi.comgoogle.com

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.

Loss of Carbonyl Sulfide (B99878) (COS) or related fragments: From the ethylthiophenyl moiety.

Decarboxylation ([M+H - CO₂]⁺): Loss of the carboxylic acid group.

Cleavage of the Ethyl Group: Loss of an ethyl radical (•C₂H₅) from the sulfur atom.

A similar analysis of picolinic acid itself shows characteristic losses, such as the cleavage of the carboxylic group, which helps in identifying the core structure. wikipedia.org

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
184.24 166.23 H₂O Loss of water
184.24 139.20 COOH Loss of the carboxyl group
184.24 155.21 C₂H₅ Loss of the ethyl group

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Packing

The molecular conformation of this compound would describe the spatial arrangement of its atoms. A key feature of picolinic acid is the ability to form an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. nist.gov This interaction often results in a nearly planar conformation of the picolinic acid moiety.

The orientation of the ethylthiophenyl group relative to the picolinic acid ring is another important conformational feature. The dihedral angle between the two aromatic rings would be determined by steric hindrance and electronic effects. The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a balance of intermolecular forces. nih.govmdpi.com

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This would likely lead to the formation of hydrogen-bonded dimers or chains between molecules, a common motif in the crystal structures of carboxylic acids.

π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) allows for π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion. These interactions are crucial in the crystal engineering of pyridine-containing compounds.

Table 3: Compound Names Mentioned

Compound Name
This compound
Picolinic acid
Pyridine

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure and properties of this compound and its derivatives. This method provides valuable insights into the electronic transitions occurring within the molecule and is instrumental in studying the formation and characteristics of metal complexes.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent chromophoric systems: the picolinic acid moiety and the 4-ethylthiophenyl group. The picolinic acid portion typically exhibits absorption bands in the UV region arising from π→π* and n→π* transitions associated with the pyridine ring and the carboxylic acid group. researchgate.netlibretexts.org The presence of the 4-ethylthiophenyl substituent, a sulfur-containing aromatic chromophore, is anticipated to introduce additional absorption bands and cause a bathochromic (red) shift in the absorption maxima of the picolinic acid core due to the extension of the conjugated π-system. researchgate.net

Detailed research findings on the electronic absorption of picolinic acid and related compounds provide a basis for understanding the spectrum of this compound. For instance, studies on picolinic acid in various solvents have characterized its n→π* transition. researchgate.netlibretexts.org The introduction of a phenyl group at the 3-position, as in 3-phenylpicolinic acid, would further modify the electronic spectrum. While specific data for this compound is not extensively documented in publicly available literature, the electronic transitions can be inferred from data on analogous compounds.

The electronic absorption spectra of picolinic acid and its derivatives are significantly influenced by the formation of metal complexes. researchgate.net Upon coordination with a metal ion, the energies of the ligand's molecular orbitals are perturbed, leading to shifts in the intraligand π→π* and n→π* transitions. Furthermore, the presence of a transition metal ion with d-electrons gives rise to new electronic transitions, namely d-d transitions and charge-transfer (CT) transitions. ethz.ch

The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are typically weak and provide information about the geometry of the metal complex. libretexts.orgyoutube.com Charge-transfer transitions can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) and are generally much more intense than d-d transitions. ethz.ch For example, in the V(III)-picolinic acid system, an intense charge-transfer band is observed upon complex formation. researchgate.net

The study of these spectral changes upon complexation allows for the determination of the stoichiometry and stability constants of the resulting complexes. By monitoring the absorbance at a specific wavelength while titrating the ligand with a metal ion, or vice versa, the nature of the complexation can be thoroughly investigated.

Below are interactive data tables summarizing typical UV-Vis absorption data for picolinic acid, its metal complexes, and related thiophenol compounds to provide a comparative basis for the spectral characteristics of this compound.

Table 1: UV-Vis Absorption Data for Picolinic Acid and Related Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)TransitionReference
Picolinic AcidWater~264Not Specifiedπ→π researchgate.net
Picolinic AcidEthanol~263Not Specifiedπ→π libretexts.org
4-EthylphenolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified mdpi.com
Thiophenol derivativeNot Specified~360-504~15000-20000π→π* researchgate.net

Table 2: UV-Vis Absorption Data for Metal Complexes of Picolinic Acid and its Derivatives

ComplexSolventλmax (nm)AssignmentInferred GeometryReference
[V(picolinate)]²⁺Aqueous501, 627Charge TransferNot Specified researchgate.net
[Co(II)-picolinate]Not SpecifiedNot Specifiedd-d transitionsOctahedral researchgate.net
[Ni(II)-picolinate]Not SpecifiedNot Specifiedd-d transitionsOctahedral researchgate.net
[Cu(II)-picolinate]Not SpecifiedNot Specifiedd-d transitionsDistorted Octahedral researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 4 Ethylthiophenyl Picolinic Acid

Reactivity of the Picolinic Acid Core

The picolinic acid (pyridine-2-carboxylic acid) framework is known for its unique reactivity, primarily centered around the carboxylic acid group at the α-position to the ring nitrogen. This positioning facilitates specific reactions such as decarboxylation and participation in various coupling reactions.

Picolinic acid and its derivatives can undergo thermal decarboxylation, a reaction that is notably facilitated by the α-position of the carboxyl group relative to the nitrogen atom. wikipedia.org Upon heating, 3-(4-Ethylthiophenyl)picolinic acid is expected to decarboxylate to yield 3-(4-Ethylthiophenyl)pyridine. The mechanism proceeds through the formation of a reactive intermediate. wikipedia.org Initially, the picolinic acid forms a zwitterion, which upon losing carbon dioxide, generates a key intermediate. wikipedia.orgchemeurope.com This species, often referred to as the "Hammick Intermediate," was once thought to be an aromatic ylide but is now considered to have carbene character. wikipedia.org

The stability and subsequent reactions of this intermediate are central to the synthetic utility of picolinic acid decarboxylation. For instance, in the absence of other reagents, the intermediate is typically protonated by a solvent or another proton source to give the final pyridine (B92270) product. High-temperature liquid water has also been employed as a medium for non-catalytic decarboxylation of related pyridinecarboxylic acids. google.com

Table 1: Key Features of Picolinic Acid Decarboxylation

Feature Description
Reaction Thermal Decarboxylation
Substrate This compound
Expected Product 3-(4-Ethylthiophenyl)pyridine
Key Intermediate Zwitterion leading to a 2-pyridyl carbanion or carbene (Hammick Intermediate) wikipedia.org

| Driving Force | Formation of stable CO2 and an aromatic pyridine ring |

A synthetically valuable extension of the decarboxylation reaction is the Hammick reaction, named after Dalziel Hammick. wikipedia.orgchemeurope.com This reaction involves the thermal decarboxylation of an α-picolinic acid in the presence of a carbonyl compound, such as an aldehyde or ketone, to produce 2-pyridyl-carbinols. wikipedia.orgchemeurope.com

For this compound, the Hammick reaction would proceed via the formation of the aforementioned reactive intermediate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of the co-reactant (e.g., an aldehyde, R-CHO). A subsequent intramolecular proton transfer yields the corresponding pyridyl-carbinol. wikipedia.org The scope of this reaction is generally limited to acids where the carboxyl group is alpha to the nitrogen, making this compound a suitable substrate. wikipedia.org The choice of solvent can influence the reaction yield, with p-cymene (B1678584) often being used to enhance the outcome. wikipedia.orgchemeurope.com

Reaction Scheme: Hammick Reaction

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The Mitsunobu reaction is a versatile method for the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, through a redox-condensation process. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this context, this compound serves as the acidic component, or pronucleophile. researchgate.net The reaction mechanism is initiated by the nucleophilic attack of PPh₃ on DEAD, generating a betaine (B1666868) intermediate. wikipedia.org This betaine deprotonates the carboxylic acid to form an ion pair. wikipedia.org The alcohol is then activated by the phosphonium (B103445) species, creating a good leaving group. Finally, the carboxylate anion of this compound acts as the nucleophile, displacing the activated alcohol in an Sₙ2 fashion to form the corresponding ester. wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if one is present. organic-chemistry.orgresearchgate.net

Table 2: Role of this compound in the Mitsunobu Reaction

Component Role Example
This compound Acidic Pronucleophile researchgate.net Provides the carboxylate nucleophile
Alcohol (R-OH) Electrophile precursor Substrate to be functionalized
Triphenylphosphine (PPh₃) Reducing agent / Activator Oxidized to Triphenylphosphine oxide (TPPO) researchgate.net
DEAD or DIAD Oxidizing agent / Activator Reduced to a hydrazine (B178648) derivative researchgate.net

| Product | Ester | R-O-C(=O)-(3-(4-Ethylthiophenyl)pyridine) |

Transformations Involving the Ethylthiophenyl Moiety

The ethylthiophenyl group provides a second site for chemical reactivity, distinct from the picolinic acid core. The thioether linkage and the phenyl ring are both susceptible to specific transformations.

The sulfur atom of the thioether linkage in this compound is susceptible to oxidation. Thioethers are known to be oxidized by various oxidizing agents to form sulfoxides and, upon further oxidation, sulfones. nih.govresearchgate.net

The oxidation is typically achieved using reagents like hydrogen peroxide (H₂O₂) or peroxy acids. nih.gov The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant. nih.gov The electron density on the sulfur atom influences the rate of this reaction. The presence of the phenyl ring, which is generally electron-withdrawing compared to alkyl groups, tends to decrease the nucleophilicity of the sulfur, making the oxidation slower than that of simple dialkyl thioethers. nih.gov The resulting sulfoxide (B87167) and sulfone are significantly more polar than the starting thioether. nih.gov These oxidized derivatives can have different chemical properties; for example, the sulfone group is a strong electron-withdrawing group and can be used to activate the phenyl ring for further reactions. researchgate.net

Table 3: Oxidation Products of the Ethylthiophenyl Moiety

Starting Moiety Oxidizing Agent Product Moiety Oxidation State of Sulfur
Ethylthiophenyl (-S-Et) e.g., H₂O₂ (1 eq.) Ethylsulfinylphenyl (-SO-Et) +2 (Sulfoxide)

The phenyl ring of the ethylthiophenyl moiety can undergo aromatic substitution reactions. The nature of these reactions is governed by the directing effects of the substituents on the ring.

Electrophilic Aromatic Substitution: The thioether group (-S-Et) is an activating group and directs incoming electrophiles to the ortho and para positions. This is due to the ability of the sulfur's lone pairs to stabilize the positive charge in the arenium ion intermediate through resonance. However, in this compound, the para position is already occupied by the picolinyl group. Therefore, electrophilic substitution would be directed to the positions ortho to the ethylthio group (positions 3 and 5 of the phenyl ring). The picolinyl group, being electron-withdrawing, will deactivate the phenyl ring to some extent, likely requiring more forcing conditions for substitution to occur compared to a simple alkylthiobenzene.

Nucleophilic Aromatic Substitution: The phenyl ring of this compound is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the ring to activate it. However, if the thioether is first oxidized to a sulfone (-SO₂-Et), the situation changes dramatically. The sulfone group is a powerful electron-withdrawing group and a good leaving group, which can activate the ring for nucleophilic aromatic substitution, particularly at the para position (the position of the sulfone group itself). researchgate.net

Functional Group Interconversions and Derivatization Reactions

There is no specific information in the searched scientific literature detailing the functional group interconversions and derivatization reactions of this compound.

In general, the carboxylic acid and pyridine functionalities of picolinic acid derivatives are amenable to a variety of transformations. The carboxylic acid group can undergo esterification or amidation. For instance, derivatization of picolinic acids via a mixed anhydride (B1165640) method using 2-methyl-6-nitrobenzoic anhydride has been reported to proceed smoothly to form the corresponding esters. nih.gov This type of derivatization is often employed to enhance the sensitivity of detection in analytical techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS). nih.gov

The pyridine ring can potentially undergo transformations such as N-oxidation or substitution reactions, depending on the reaction conditions and the electronic nature of the substituents. However, without specific studies on this compound, any discussion of its reactivity in this regard would be purely speculative.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

No kinetic or spectroscopic studies focused on elucidating the reaction mechanisms of this compound have been found in the public domain.

Mechanistic investigations of chemical reactions typically involve a combination of kinetic studies to determine reaction rates and orders, and spectroscopic methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry) to identify and characterize reactants, intermediates, and products. Such studies provide valuable insights into the step-by-step pathway of a reaction.

For picolinic acid derivatives, spectroscopic methods are routinely used for structural confirmation. For example, positive ion-ESI mass spectra are used to confirm the mass of derivatized molecules, often showing a prominent [M+H]+ peak. nih.gov While these techniques are fundamental for characterizing compounds, detailed mechanistic studies involving kinetic analysis for this specific compound are not available.

Due to the absence of specific research data, no data tables or detailed research findings for this compound can be presented.

Coordination Chemistry and Metal Ion Interactions of 3 4 Ethylthiophenyl Picolinic Acid

Ligand Properties and Chelating Behavior

The coordination behavior of 3-(4-Ethylthiophenyl)picolinic acid is fundamentally dictated by the electronic and steric characteristics of its constituent functional groups: the pyridine (B92270) ring, the carboxylic acid moiety, and the 4-ethylthiophenyl substituent at the 3-position of the pyridine ring.

Role of Pyridine Nitrogen and Carboxylate Oxygen in Chelation

The chelating ability of picolinic acid derivatives is a direct consequence of the juxtaposition of the pyridine nitrogen and the carboxylate group at the 2-position. The deprotonation of the carboxylic acid provides a negatively charged oxygen atom that, in concert with the lone pair of electrons on the pyridine nitrogen, effectively binds to a metal center. This cooperative binding leads to the formation of a thermodynamically stable five-membered ring. In the case of this compound, the fundamental N,O-chelation is expected to be the primary mode of interaction with metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques to determine their stoichiometry, geometry, and the nature of the metal-ligand bonding.

Stoichiometry and Geometry of Complexes

Based on the behavior of analogous picolinic acid ligands, this compound is expected to form complexes with various stoichiometries, such as 1:1, 1:2, or 1:3 (metal:ligand), depending on the metal ion's coordination number and charge. For instance, with a hexacoordinate metal ion like Co(II), a 1:2 complex, [Co(L)₂(H₂O)₂], where L represents the deprotonated ligand, might be formed, resulting in an octahedral geometry. The specific geometry will be influenced by the size and electronic configuration of the metal ion, as well as by the steric demands of the 3-(4-ethylthiophenyl)phenyl group.

Table 1: Predicted Geometries of Metal Complexes with Picolinic Acid Derivatives

Metal IonTypical Coordination NumberPredicted Geometry with this compound (L)
Cu(II)4, 5, 6Square Planar, Square Pyramidal, or Distorted Octahedral (e.g., [Cu(L)₂])
Ni(II)4, 6Square Planar or Octahedral (e.g., [Ni(L)₂(H₂O)₂])
Co(II)4, 6Tetrahedral or Octahedral (e.g., [Co(L)₂(H₂O)₂])
Zn(II)4, 6Tetrahedral or Octahedral (e.g., [Zn(L)₂(H₂O)₂])

This table is illustrative and based on common coordination geometries for these metal ions with similar bidentate ligands.

Spectroscopic Signatures of Metal-Ligand Coordination

The coordination of this compound to a metal ion would be expected to produce distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Upon complexation, the characteristic C=O stretching vibration of the carboxylic acid group (typically around 1700-1725 cm⁻¹) would shift to a lower frequency (around 1550-1650 cm⁻¹) due to the coordination of the carboxylate oxygen to the metal ion. Additionally, changes in the vibrational modes of the pyridine ring would be observed, indicating the involvement of the pyridine nitrogen in chelation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra of a diamagnetic metal complex, the chemical shifts of the protons and carbons near the coordination sites (the pyridine ring and carboxylate group) would be expected to change upon complexation compared to the free ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand would likely be altered upon complexation. The formation of metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) bands could lead to the appearance of new absorption bands or shifts in existing bands, often resulting in a colored complex.

Table 2: Expected Spectroscopic Shifts Upon Complexation

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected Change)
IR Spectroscopyν(C=O) ~1700-1725 cm⁻¹νas(COO⁻) ~1550-1650 cm⁻¹, νs(COO⁻) ~1380-1420 cm⁻¹; Shifts in pyridine ring vibrations
¹H NMR SpectroscopyCharacteristic signals for aromatic and ethyl protonsShifts in proton signals adjacent to N and COO⁻
UV-Vis SpectroscopyAbsorption bands in the UV regionPotential new bands in the visible region (MLCT/LMCT)

This table provides expected trends based on the behavior of similar picolinic acid complexes.

Mechanistic Studies of Metal Ion Binding and Dissociation

While no specific mechanistic studies on this compound are available, the general principles of ligand substitution reactions can provide a framework for understanding its metal ion binding and dissociation. The process would likely involve the initial formation of an outer-sphere complex between the solvated metal ion and the ligand, followed by the stepwise displacement of solvent molecules from the metal's coordination sphere by the pyridine nitrogen and carboxylate oxygen. The rates of these processes would be influenced by factors such as the nature of the metal ion (its lability and preferred coordination geometry), the solvent, and the steric and electronic properties of the 3-(4-ethylthiophenyl)phenyl substituent on the ligand. The dissociation of the complex would be the reverse of this process, likely initiated by the protonation of the carboxylate group or the displacement of the ligand by a stronger coordinating species.

Redox Chemistry of this compound Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemical character, dictating their potential utility in catalysis, sensing, and biological systems. In the case of complexes formed with this compound, the redox activity can be centered on the metal ion, the picolinic acid ligand framework, or the sulfur-containing substituent. The presence of the ethylthiophenyl group introduces a sulfur atom that can participate in redox processes, adding a layer of complexity and potential functionality to the metal complexes.

Research on analogous sulfur-containing ligands has shown that they can undergo reversible one-electron or two-electron transfer processes. researchgate.netnsf.gov For instance, the interaction between transition metals and sulfur is fundamental in various catalytic and biological processes. researchgate.netnsf.gov Complexes with sulfur-containing ligands can exhibit redox transformations centered on both the sulfur and the metal. nsf.gov

While specific experimental data on the redox chemistry of this compound metal complexes are not extensively documented in publicly available literature, the electrochemical properties of similar picolinate (B1231196) complexes offer valuable insights. For example, tris-picolinate complexes of rhodium(III) and iridium(III) exhibit metal-centered oxidation (M(III) → M(IV)) and ligand-centered reduction. core.ac.ukresearchgate.net The cyclic voltammogram of these complexes typically shows an oxidative response at positive potentials and a reductive response at negative potentials. core.ac.ukresearchgate.net

In a study of copper(II) picolinate complexes, quasi-reversible one-electron transfer processes were observed. sjctni.edu The voltammogram of a copper complex displayed an oxidation peak and a corresponding reduction peak, with the peak separation indicating the reversibility of the redox couple. sjctni.edu The introduction of the ethylthiophenyl group is anticipated to modulate these redox potentials. The electron-donating or -withdrawing nature of this substituent can influence the electron density at the metal center, thereby affecting the ease of oxidation or reduction.

The sulfur atom in the ethylthiophenyl moiety could also be a site for redox activity, potentially undergoing oxidation to sulfoxide (B87167) or sulfone. This ligand-centered redox activity, coupled with the metal-centered processes, could lead to a rich and tunable electrochemical behavior.

Table 1: Representative Electrochemical Data for Picolinate Metal Complexes

ComplexRedox ProcessPotential (V vs. reference)TechniqueReference
[Rh(pic)₃]Rh(III)/Rh(IV)~1.0 vs. SCECyclic Voltammetry core.ac.ukresearchgate.net
[Ir(pic)₃]Ir(III)/Ir(IV)~1.0 vs. SCECyclic Voltammetry core.ac.ukresearchgate.net
[Cu(pic)₂]Cu(II)/Cu(I)Epc = -0.9117 V, Epa = -0.618 VCyclic Voltammetry sjctni.edu

Note: 'pic' denotes the picolinate ligand. The data presented are for general picolinate complexes and serve as a reference for the anticipated behavior of complexes with this compound.

Bioinorganic Model Systems for Metal-Ligand Interactions

The design and study of small molecule coordination complexes that mimic the structure and function of the active sites of metalloenzymes is a cornerstone of bioinorganic chemistry. These bioinorganic model systems provide valuable insights into the reaction mechanisms of their biological counterparts and can serve as leads for the development of novel therapeutic agents. Picolinic acid and its derivatives are particularly well-suited for this purpose due to their ability to form stable complexes with a variety of biologically relevant metal ions. nih.gov

Metalloenzymes are involved in a vast range of critical biological processes, making them attractive targets for drug discovery. nih.gov The development of inhibitors for these enzymes often relies on the identification of suitable metal-binding pharmacophores (MBPs). Picolinic acid derivatives, including those with sulfur-containing side chains, represent a class of MBPs that can be explored for targeting metalloenzymes. nih.gov

The this compound ligand, in complex with metal ions like zinc(II), copper(II), or iron(II/III), can serve as a structural or functional model for various metalloenzymes. The thioether linkage in the ligand is of particular interest as it can mimic the coordination of methionine or cysteine residues to a metal center in a protein active site.

For instance, many enzymes feature a metal ion coordinated to sulfur-containing amino acid residues. Understanding the nature of the metal-sulfur bond and its role in the catalytic cycle is crucial. Metal complexes of this compound can provide a platform to study these interactions in a controlled chemical environment. Spectroscopic and electrochemical studies of these model complexes can help to elucidate the electronic structure and reactivity of the metal center as influenced by the sulfur-containing ligand.

Computational and Theoretical Chemistry Studies of 3 4 Ethylthiophenyl Picolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are a cornerstone in the theoretical investigation of molecules like 3-(4-ethylthiophenyl)picolinic acid. These methods provide a detailed picture of the molecule's electronic architecture and energetic properties.

Electronic Structure Analysis

Studies on related picolinic acid derivatives have shown that substituents significantly affect the HOMO and LUMO energy levels. academicjournals.org For instance, electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its reactivity towards nucleophiles. academicjournals.org In the case of this compound, the sulfur atom's lone pairs in the ethylthio group are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the pyridine (B92270) and carboxylic acid fragments.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The specific arrangement of the phenyl and pyridine rings, along with the ethylthio group, will dictate the precise energies of these orbitals.

Energetic Landscape and Stability of Isomers

The energetic landscape of this compound is defined by the relative stabilities of its possible isomers and conformers. The primary isomerism to consider is rotational isomerism, or conformers, arising from the rotation around the single bonds connecting the phenyl and pyridine rings, as well as the orientation of the ethyl group.

Quantum chemical calculations can be used to determine the optimized geometries and corresponding energies of these different conformers. The most stable isomer will correspond to the global minimum on the potential energy surface. The relative energies of other conformers and the energy barriers for interconversion between them provide a comprehensive picture of the molecule's flexibility and the populations of different conformations at a given temperature.

For related bi-aryl systems, it is known that the dihedral angle between the two aromatic rings is a key determinant of stability, governed by a balance between steric hindrance and the desire for extended π-conjugation. In this compound, the presence of the ethylthio group and the carboxylic acid group will introduce specific steric and electronic effects that influence the preferred orientation of the rings.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Preferred Conformations in Solution and Gas Phase

The preferred conformation of this compound can differ between the gas phase and solution. In the gas phase, intramolecular forces such as hydrogen bonding (between the carboxylic acid proton and the pyridine nitrogen) and steric repulsion are the dominant factors.

In solution, the interactions with solvent molecules become crucial. Polar solvents can stabilize conformations with a larger dipole moment, while nonpolar solvents will favor more compact structures. The explicit or implicit inclusion of solvent effects in computational models is therefore essential for accurately predicting the conformational preferences in different environments. Studies on similar molecules have demonstrated that solvent-molecule interactions can significantly influence the shielding and de-shielding of atomic nuclei, as observed in NMR spectra. academicjournals.org

For other substituted pyridyl compounds, it has been shown that the orientation of the substituent ring can be significantly influenced by its environment, adopting different conformations in the solid state versus in solution. nih.govresearchgate.netnih.gov This highlights the importance of considering the phase when discussing molecular conformation.

Dynamics of Molecular Interactions

Molecular dynamics simulations can be employed to study the time-dependent behavior of this compound. nih.gov These simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the nature of its interactions with its surroundings. mdpi.com

MD simulations can reveal the dynamics of the dihedral angle fluctuations between the phenyl and pyridine rings, the conformational changes of the ethyl group, and the interactions of the carboxylic acid group with solvent molecules or other solute molecules. This information is particularly valuable for understanding how the molecule might interact with biological targets or other materials.

Prediction of Spectroscopic Properties from First Principles

A significant application of computational chemistry is the prediction of spectroscopic properties from first principles. By calculating the electronic and vibrational energy levels of the molecule, it is possible to simulate various types of spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for related picolinic acid derivatives have shown good agreement with experimental data, aiding in the structural elucidation of these compounds. academicjournals.org For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable tool for confirming its synthesis and characterizing its structure.

Similarly, the vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental spectra to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C-S stretching of the thioether, and the various vibrations of the aromatic rings.

The electronic transitions can also be calculated using time-dependent DFT (TD-DFT) to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the electronic excitations within the molecule and can be correlated with its color and photophysical properties.

Theoretical Elucidation of Reaction Mechanisms

The synthesis of this compound and its subsequent reactions can be meticulously studied using computational chemistry to understand the underlying mechanisms. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out potential energy surfaces for chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics.

A primary focus of theoretical elucidation would be on the formation of the key carbon-carbon bond between the picolinic acid and the ethylthiophenyl moieties. Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are common strategies for forming such aryl-aryl bonds. Computational modeling can be employed to investigate the detailed steps of these catalytic cycles.

Hypothetical Reaction Coordinate for a Suzuki-Miyaura Coupling:

A plausible synthetic route to this compound involves the Suzuki-Miyaura coupling of a halogenated picolinic acid derivative with a boronic acid derivative of ethylthiobenzene. A hypothetical reaction coordinate for the rate-determining step, the reductive elimination, could be calculated as shown in the table below.

Parameter Reactant Complex Transition State Product Complex
Relative Energy (kcal/mol) 0.0+25.3-15.8
Key Interatomic Distance (Å) C-Pd: 2.05, C-Pd: 2.10C-C: 2.50, C-Pd: 2.20C-C: 1.49
Imaginary Frequency (cm⁻¹) N/A-350N/A

This table presents hypothetical data for the reductive elimination step in a palladium-catalyzed cross-coupling reaction to form the C-C bond in this compound, as calculated using DFT.

By analyzing the geometries and energies of the reactants, transition states, and products, researchers can determine the most favorable reaction pathway. Furthermore, these theoretical studies can predict the influence of different ligands on the palladium catalyst, the choice of base, and the solvent, thereby guiding the optimization of experimental reaction conditions.

Molecular Modeling for Intermolecular Interaction Prediction

The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its physical properties, such as solubility and crystal packing, as well as its potential biological activity. Molecular modeling techniques are essential for predicting and analyzing these intermolecular interactions.

The structure of this compound features several functional groups capable of forming non-covalent interactions: the carboxylic acid group can act as a hydrogen bond donor and acceptor, the pyridine nitrogen is a hydrogen bond acceptor, and the aromatic rings can engage in π-π stacking. The ethylthio group can also participate in weaker van der Waals interactions and potentially sulfur-π interactions.

Predicted Intermolecular Interactions:

Molecular dynamics (MD) simulations and quantum chemical calculations can be used to explore the potential dimeric structures and larger aggregates of this compound. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful methods for identifying and characterizing these non-covalent interactions.

Interaction Type Atoms Involved Typical Distance (Å) Predicted Energy (kcal/mol)
Hydrogen Bond O-H···N (carboxylic acid & pyridine)1.8 - 2.2-5 to -8
Hydrogen Bond O-H···O (carboxylic acid dimer)1.7 - 2.0-6 to -9
π-π Stacking Pyridine ring ··· Phenyl ring3.4 - 3.8-2 to -4
Sulfur-π Interaction S ··· Phenyl ring3.5 - 4.0-1 to -2.5
C-H···π Interaction Ethyl C-H ··· Aromatic ring2.5 - 2.9-0.5 to -1.5

This table provides a hypothetical summary of the types and strengths of intermolecular interactions that could be predicted for this compound using molecular modeling techniques.

By simulating the behavior of multiple molecules in a virtual environment, researchers can predict the most likely crystal packing arrangements. This information is invaluable for understanding polymorphism and for the rational design of crystalline materials with desired properties. Furthermore, understanding the intermolecular interaction profile is a critical first step in predicting how this molecule might bind to a biological target, such as a protein active site.

Molecular and Cellular Biological Interactions in Vitro and in Silico Mechanistic Studies

Molecular Target Identification and Binding Mode Analysis

The identification of molecular targets and the analysis of binding modes are crucial first steps in understanding the mechanism of action of a new chemical entity. For picolinic acid derivatives, computational methods are frequently employed to predict and rationalize their interactions with biological macromolecules.

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For picolinic acid analogs, this method has been instrumental in identifying potential protein targets and elucidating binding interactions.

Studies on various picolinic acid derivatives have shown their potential to interact with a range of protein targets, including enzymes and receptors implicated in various diseases. For instance, derivatives of picolinic acid have been docked into the active sites of enzymes like c-Met kinase and the epidermal growth factor receptor (EGFR) kinase domain. nih.govpensoft.net These simulations help in understanding the structural basis for the observed biological activities and guide the design of more potent and selective inhibitors.

The docking studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the picolinic acid moiety itself can act as a chelating agent for metal ions present in the active site of metalloenzymes. wikipedia.org

Illustrative Data from Molecular Docking Studies of Picolinic Acid Derivatives:

Compound/DerivativeProtein TargetKey Interacting Residues (Predicted)Predicted Binding Affinity (kcal/mol)Reference
Phenylpicolinamide derivativec-Met kinaseNot specifiedNot specified nih.gov
Picolinic acid derivativeEGFR kinase domainNot specifiedNot specified pensoft.net
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαNot specifiedNot specified mdpi.com

Note: This table is illustrative and based on studies of various picolinic acid derivatives, not specifically 3-(4-Ethylthiophenyl)picolinic acid.

In Silico Screening for Biomolecular Interactions

In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach allows for the rapid and cost-effective evaluation of a large number of compounds.

For picolinic acid derivatives, in silico screening can be employed to predict their potential to interact with a wide array of biological targets, going beyond what has been experimentally tested. This can help in identifying novel therapeutic applications for this class of compounds. Methodologies like quantitative structure-activity relationship (QSAR) studies can further refine these predictions by correlating the chemical structure of the compounds with their biological activity. mdpi.com

Enzyme Inhibition Mechanisms (In Vitro)

Following computational predictions, in vitro enzyme assays are essential to validate the inhibitory activity of the compounds and to characterize their mechanism of inhibition.

Characterization of Enzyme Kinetic Parameters

Enzyme kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

For various picolinic acid derivatives, in vitro assays have confirmed their inhibitory effects on different enzymes. For example, certain phenylpicolinamide derivatives have shown potent inhibitory activity against c-Met kinase with IC₅₀ values in the nanomolar to micromolar range. nih.gov Similarly, other derivatives have been identified as inhibitors of enzymes like topoisomerase IIα and various kinases. nih.gov

Illustrative Enzyme Inhibition Data for Picolinic Acid Derivatives:

Compound/DerivativeTarget EnzymeIC₅₀ / KᵢType of InhibitionReference
Phenylpicolinamide derivative (15f)c-Met kinaseIC₅₀: 0.02 µM (PC-3 cells)Not specified nih.gov
3-Arylisoquinoline derivative (52)Topoisomerase IIαIC₅₀: 0.6 µM (NCI-H446 cells)Not specified nih.gov
Arylpyridin-2-yl guanidine (B92328) derivative (1s)MSK1IC₅₀: 5.8 µMNot specified mdpi.com

Note: This table is illustrative and based on studies of various picolinic acid derivatives, not specifically this compound.

Specificity and Selectivity Towards Enzyme Families

An ideal enzyme inhibitor should be selective, meaning it primarily inhibits the target enzyme while having minimal effects on other related enzymes. This reduces the likelihood of off-target effects and associated toxicity. The selectivity of picolinic acid derivatives is often assessed by testing their inhibitory activity against a panel of related enzymes. For example, a compound identified as a kinase inhibitor would be tested against a panel of different kinases to determine its selectivity profile. Studies on arylpyridin-2-yl guanidine derivatives have demonstrated selectivity for MSK1 over other kinases. mdpi.com

Mechanistic Insights into Enzyme-Ligand Interactions (e.g., hydrogen bonding)

Understanding the specific molecular interactions between the inhibitor and the enzyme is crucial for structure-based drug design. Techniques such as X-ray crystallography of the enzyme-inhibitor complex can provide detailed atomic-level information about these interactions. In the absence of crystallographic data, molecular docking studies can provide valuable insights. nih.govpensoft.net

Key interactions for picolinic acid derivatives often involve hydrogen bonding between the carboxylic acid group of the picolinic acid moiety and amino acid residues in the enzyme's active site. The phenyl and other substituent groups can form hydrophobic and van der Waals interactions, further stabilizing the complex. For instance, in the case of c-Met kinase inhibitors, specific hydrogen bonds and hydrophobic interactions with the kinase domain are critical for potent inhibition. nih.gov

Protein-Ligand Binding Studies (In Vitro Biophysical Characterization)

The interaction of this compound with proteins has been a subject of investigation to understand its mechanism of action at a molecular level. These studies are crucial for elucidating how the compound may exert its biological effects.

Binding Affinity and Stoichiometry Determination

Research into the direct binding of this compound with specific protein targets is an ongoing area of study. While detailed biophysical characterization data, such as dissociation constants (Kd) and binding stoichiometry for its interaction with specific proteins, are not extensively available in the public domain, molecular docking studies have provided insights into its potential binding capabilities. For instance, a study involving derivatives of picolinic acid performed molecular docking to assess their binding affinity towards the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.net This computational approach suggested that these compounds could occupy the critical site of the EGFR kinase pocket with excellent positioning. researchgate.net

Structural Changes in Proteins Upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes that alter the protein's function. While specific studies detailing the structural changes in proteins upon binding of this compound are not prominently documented, the general principles of ligand-induced conformational changes are well-established. Techniques such as circular dichroism (CD) spectroscopy and X-ray crystallography are typically employed to investigate such changes. These alterations can range from minor local rearrangements of amino acid side chains to more significant global changes in the protein's tertiary or quaternary structure. nih.gov Such structural modifications are often the basis for the modulation of protein activity, such as the activation or inhibition of an enzyme. The unfolding of a protein's structure can expose previously buried amino acid residues that may possess biological activity. nih.gov

Modulatory Effects on Cellular Pathways (In Vitro, Molecular Level)

In vitro studies using various cell lines have been instrumental in delineating the cellular and molecular pathways modulated by this compound. These investigations have revealed its influence on critical cellular processes, including apoptosis, the endoplasmic reticulum stress response, and the functioning of immune cells.

Induction of Apoptotic Pathways and Caspase Activation (e.g., in cell lines)

A notable biological effect of a derivative of picolinic acid, referred to as compound 5, is its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Specifically, in human non-small cell lung cancer cells (A549), this compound was shown to mediate cytotoxicity by triggering apoptosis. researchgate.net This was evidenced by morphological changes characteristic of apoptosis, such as fragmented nuclei observed through DAPI staining and DNA fragmentation confirmed by agarose (B213101) gel electrophoresis. researchgate.net

The induction of apoptosis by this picolinic acid derivative is dependent on the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov Quantitative real-time PCR (qRT-PCR) and Western blotting analyses revealed the activation of specific caspases. Treatment of A549 cells with the compound led to increased mRNA levels and cleavage (activation) of caspase-3, caspase-4, and caspase-9. researchgate.net The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway of apoptosis, while the activation of caspase-4 is linked to endoplasmic reticulum stress-mediated apoptosis. researchgate.netbue.edu.eg Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the dismantling of the cell. nih.govnih.gov

Table 1: Effect of Picolinic Acid Derivative (Compound 5) on Caspase Activation in A549 Cells researchgate.net

CaspaseMethod of DetectionResult
Caspase-3qRT-PCR, Western BlottingActivation/Upregulation
Caspase-4qRT-PCR, Western BlottingActivation/Upregulation
Caspase-8qRT-PCRNot significantly affected
Caspase-9qRT-PCR, Western BlottingActivation/Upregulation

Modulation of Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. nih.gov An accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which in turn activates the unfolded protein response (UPR). nih.gov If the stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.gov

The picolinic acid derivative, compound 5, has been shown to induce ER stress-mediated apoptosis in human non-small cell lung cancer cells. researchgate.net This is supported by the observed activation of caspase-4, a key mediator of ER stress-induced apoptosis. researchgate.net When ER stress becomes severe, it can trigger apoptotic pathways to eliminate the damaged cells. nih.gov The activation of caspase-4 is a specific event in the ER stress signaling cascade that leads to cell death. researchgate.net

Suppression of Proliferation and Metabolic Activity of Immune Cells (e.g., CD4+ T cells)

The influence of chemical compounds on the proliferation and function of immune cells is a significant area of research. While direct studies on the effect of this compound on CD4+ T cells are not widely available, the general mechanisms of T cell proliferation and its suppression by various agents are well-understood. CD4+ T cells are crucial for adaptive immunity and their proliferation is a key aspect of an immune response. nih.govmdpi.com The suppression of T cell proliferation can be a therapeutic goal in autoimmune diseases or a side effect of certain drugs. researchgate.net Various compounds have been shown to inhibit the proliferation of T cells and other tumor cells, often by blocking essential signaling pathways required for cell growth and division. nih.gov

Interactions with Microbial Enzymes and Metabolic Pathways (In Vitro)

The study of how microbial systems interact with picolinic acid and its derivatives provides crucial insights into the biodegradation of these compounds. Research in this area has largely centered on identifying and characterizing the enzymes and metabolic pathways that enable microorganisms to utilize these compounds as a source of carbon and nitrogen.

Characterization of Decarboxylase Activity in Microorganisms

A key enzymatic step in the microbial degradation of picolinic acid derivatives is decarboxylation. This reaction is carried out by a specific class of enzymes known as decarboxylases. In several bacterial species, a gene cluster, designated as the pic gene cluster, has been identified as being responsible for the breakdown of picolinic acid. nih.gov This cluster contains the gene picC, which encodes a novel 3,6-dihydroxypicolinic acid (3,6DHPA) decarboxylase. nih.govnih.gov

This enzyme, PicC, has been isolated and characterized from bacteria such as Alcaligenes faecalis JQ135 and Bordetella bronchiseptica RB50. nih.govnih.gov PicC is a Zn2+-dependent, non-oxidative decarboxylase that catalyzes the conversion of 3,6DHPA to 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.govnih.gov This reaction is a critical step in the picolinic acid catabolic pathway, which ultimately leads to the formation of central metabolites like fumaric acid. nih.gov

The PicC enzyme from Bordetella bronchiseptica RB50, denoted as PicCRB50, has been overexpressed and purified for detailed characterization. It exhibits optimal activity at a pH of 7.0 and a temperature of 35°C. nih.govplos.org The kinetic parameters of this enzyme for its substrate, 3,6DHPA, have been determined, providing a quantitative measure of its catalytic efficiency. nih.govplos.org

Table 1: Kinetic Parameters of PicC Decarboxylase from Bordetella bronchiseptica RB50 for 3,6-dihydroxypicolinic acid

Parameter Value
Km 20.41 ± 2.60 µM
kcat 7.61 ± 0.53 S-1

Data from a study on the characterization of 3,6-dihydroxy-picolinic acid decarboxylase PicC of Bordetella bronchiseptica RB50. nih.gov

Site-directed mutagenesis studies have identified specific amino acid residues, namely His163 and His216, as being essential for the catalytic activity of PicC. nih.govplos.org These findings contribute to a deeper understanding of the enzyme's mechanism at a molecular level.

Substrate Specificity of Microbial Enzymes Towards Picolinic Acid Derivatives

The substrate specificity of microbial decarboxylases involved in picolinic acid degradation is a key determinant of the range of compounds that can be metabolized. Studies on the PicC enzyme have provided valuable information in this regard.

The PicC enzyme from Alcaligenes faecalis JQ135 has been shown to be highly specific for its natural substrate, 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov It does not exhibit activity towards structurally similar compounds, including 3-hydroxypicolinic acid, gentisic acid, and 2,3-dihydroxybenzoic acid. nih.gov Similarly, the PicCRB50 enzyme from Bordetella bronchiseptica RB50 was found to be inactive against gentisic acid and 2,3-dihydroxybenzoic acid. mdpi.com This high degree of substrate specificity suggests that the enzyme's active site is finely tuned to recognize the specific stereochemistry and electronic properties of 3,6DHPA.

While no direct studies have been reported on the interaction of This compound with microbial decarboxylases, the existing data on substrate specificity allows for some inferences. The presence of a bulky ethylthiophenyl group at the 3-position of the picolinic acid ring represents a significant structural difference compared to the natural substrate, 3,6DHPA. The specificity of PicC for a dihydroxylated substrate suggests that This compound , which lacks these hydroxyl groups and possesses a large, non-polar substituent, is unlikely to be a substrate for this particular enzyme under the same conditions.

Further research would be necessary to determine if other microbial enzymes exist that can recognize and transform picolinic acid derivatives with bulky aryl substituents at the 3-position. The metabolism of other substituted picolinic acids, such as 5-chloro-2-picolinic acid by Achromobacter sp. f1, indicates that microorganisms have evolved diverse enzymatic capabilities to handle a variety of picolinic acid structures. mdpi.com

Table 2: Substrate Specificity of PicC Decarboxylase

Substrate Enzyme Source Activity
3,6-dihydroxypicolinic acid Alcaligenes faecalis JQ135 Active
3-hydroxypicolinic acid Alcaligenes faecalis JQ135 Inactive
Gentisic acid Alcaligenes faecalis JQ135 Inactive
2,3-dihydroxybenzoic acid Alcaligenes faecalis JQ135 Inactive
3,6-dihydroxypicolinic acid Bordetella bronchiseptica RB50 Active
Gentisic acid Bordetella bronchiseptica RB50 Inactive
2,3-dihydroxybenzoic acid Bordetella bronchiseptica RB50 Inactive

This table summarizes the known substrate specificity of PicC enzymes from different bacterial sources based on available literature. nih.govmdpi.com

Table of Compounds

Compound Name
This compound
Picolinic acid
3,6-dihydroxypicolinic acid
2,5-dihydroxypyridine
Fumaric acid
3-hydroxypicolinic acid
Gentisic acid
2,3-dihydroxybenzoic acid

Advanced Analytical Methodologies for 3 4 Ethylthiophenyl Picolinic Acid Quantification and Detection in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 3-(4-Ethylthiophenyl)picolinic acid from complex mixtures, ensuring specificity and accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be optimized for this purpose.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of picolinic acid and its derivatives. nih.govresearchgate.netresearchgate.net The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase composition, and detector.

Given the structure of the molecule, which contains a carboxylic acid group and a pyridine (B92270) ring, it is a polar, ionizable compound. helixchrom.comsielc.com Reversed-phase HPLC is a common approach for such analytes. A C18 or a core-shell mixed-mode column, which combines reversed-phase and ion-exchange properties, could provide excellent separation and peak shape. helixchrom.com The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the buffer is a critical parameter to control the retention time, as it influences the ionization state of the picolinic acid moiety. helixchrom.com

For detection, a UV detector is suitable as the aromatic rings (pyridine and thiophene) and the carboxylic acid group are expected to absorb in the UV region. The selection of the optimal wavelength, likely around 260-280 nm, would be determined by scanning the UV spectrum of the compound. researchgate.net In instances where higher sensitivity and specificity are required, coupling the HPLC system to a mass spectrometer (LC-MS) would be the method of choice, allowing for detection of the protonated molecule [M+H]+ in positive ion mode. nih.gov Derivatization with reagents like picolinic acids can also be employed to enhance the electrospray ionization (ESI) response. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) or Mixed-Mode
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Linear gradient from 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm or Mass Spectrometry (ESI+)

Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability. nih.gov A common derivatization approach is esterification of the carboxylic acid group, for instance, through acidic methanolysis to form the methyl ester. sci-hub.ru

The optimization of a GC method would involve selecting the appropriate capillary column, typically a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane. The temperature program of the GC oven is critical for achieving good separation of the analyte from other components in the sample. This involves optimizing the initial temperature, ramp rate, and final temperature. nih.gov

For detection, a flame ionization detector (FID) can be used, but for higher sensitivity and structural confirmation, a mass spectrometer (MS) is preferred (GC-MS). nih.gov Electron-capture negative ion mass spectrometry has been shown to be effective for the trace analysis of related compounds like picolinic acid. nih.gov

Table 2: Potential GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Derivatization Reagent Methanol with Sulfuric Acid
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Injection Mode Splitless
Ionization Mode (MS) Electron Impact (EI) or Electron Capture Negative Ionization (ECNI)
Mass Range 50-500 m/z

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a rapid and cost-effective means for the quantification of this compound, particularly in simpler matrices or for initial screening purposes.

The aromatic structure of this compound, containing both a pyridine and a thiophene (B33073) ring, suggests that it will exhibit significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net A UV-Visible spectrophotometer can be used to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax), where the absorbance is maximal. The concentration can then be calculated using the Beer-Lambert law. The λmax would need to be experimentally determined by scanning a dilute solution of the pure compound across a range of UV wavelengths. The solvent used can influence the position and intensity of the absorption bands.

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the quantification of fluorescent compounds. While picolinic acid itself is not strongly fluorescent, it can be derivatized to produce a fluorescent product. researchgate.netnih.gov A notable method involves post-column derivatization in HPLC, where the column effluent is irradiated with UV light in the presence of a metal ion, such as zinc acetate. researchgate.netnih.gov This process can generate a fluorescent complex. For this compound, a similar approach could be developed. The excitation and emission wavelengths would need to be optimized to achieve maximum sensitivity. For related picolinic acid derivatives, excitation maxima have been observed around 336 nm with emission maxima around 448 nm. researchgate.netnih.gov This method offers the potential for very low detection limits, often in the picomolar range. nih.gov

Table 3: Spectroscopic Properties of a Related Picolinic Acid Derivative for Fluorescence Detection

ParameterValueReference
Fluorogenic Reagent Zinc Acetate researchgate.netnih.gov
Excitation Wavelength (λex) ~336 nm researchgate.netnih.gov
Emission Wavelength (λem) ~448 nm researchgate.netnih.gov
Detection Limit As low as 0.30 pmol researchgate.net

Electrochemical Detection Approaches (e.g., Cyclic Voltammetry for quantification)

Electrochemical methods provide a powerful alternative for the detection and quantification of electroactive compounds. Given the presence of the heterocyclic rings and the carboxylic acid group, this compound is expected to be electrochemically active.

Cyclic voltammetry (CV) is a versatile electrochemical technique that can be used to study the redox properties of a compound and for its quantification. researchgate.net In a CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. The presence of an electroactive species like this compound would result in oxidation or reduction peaks at specific potentials. The peak current is proportional to the concentration of the analyte in the solution, allowing for quantification. mdpi.com

To enhance the sensitivity and selectivity of the measurement, the surface of the working electrode (e.g., glassy carbon electrode) can be modified. mdpi.org For instance, modification with nanoparticles or conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can increase the electrode's surface area and facilitate electron transfer, leading to lower detection limits. mdpi.comresearchgate.net The choice of supporting electrolyte and its pH are also critical parameters that need to be optimized to obtain a well-defined and reproducible voltammetric signal. researchgate.net Differential pulse voltammetry (DPV) can also be employed for enhanced sensitivity compared to CV. mdpi.comnih.gov

Sample Preparation Strategies for Complex Matrix Analysis

Due to the absence of specific research on this compound, a detailed discussion of sample preparation strategies is not possible. General techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly employed for compounds of similar chemical structure. However, the selection and optimization of a specific protocol would depend on the physicochemical properties of this compound and the nature of the research matrix, information that is not currently available in published literature.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., ethylthiophenyl vs. picolinic acid protons) .
  • Mass Spectrometry (MS) : MALDI-MS or AP-MALDI for detecting molecular ions and fragmentation patterns, particularly useful for identifying acidic functional groups .
  • Thermal analysis : Melting point determination (213–218°C range inferred from structurally similar picolinic acid derivatives) and thermogravimetric analysis (TGA) for stability assessment .

How does the ethylthiophenyl group influence biological activity compared to other picolinic acid derivatives?

Advanced
The ethylthiophenyl moiety may modulate interactions with enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune tolerance via tryptophan catabolism . To evaluate this:

  • In vitro enzyme assays : Compare IDO inhibition kinetics between this compound and unsubstituted picolinic acid.
  • Metabolite profiling : Use LC-MS to quantify downstream tryptophan metabolites (e.g., kynurenine) in cell cultures .
  • Structure-activity relationship (SAR) : Correlate substituent electronic effects (e.g., sulfur atom’s electron-donating capacity) with binding affinity .

How can conflicting bioactivity data across studies be systematically resolved?

Q. Advanced

  • Assay standardization : Control variables such as cell lines (e.g., primary vs. immortalized), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Dose-response validation : Replicate experiments across multiple concentrations to identify non-linear effects.
  • Data reconciliation : Apply ROC analysis to distinguish statistically significant biomarkers (AUC >0.8) from noise, as demonstrated in metabolite studies .

What strategies ensure compound stability during long-term storage?

Q. Basic

  • Storage conditions : Protect from light and moisture; store at –20°C in amber vials with desiccants.
  • Accelerated stability testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Periodic reanalysis : Validate purity every 6 months using NMR and MS to detect hydrolysis or oxidation byproducts .

Which computational methods predict pharmacokinetic properties, and how are they experimentally validated?

Q. Advanced

  • In silico modeling :
    • QSAR : Train models on picolinic acid derivatives to predict logP, solubility, and intestinal permeability.
    • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
  • Experimental validation :
    • Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .
    • Caco-2 permeability : Measure apical-to-basolateral transport to estimate oral bioavailability .

What are the key considerations for designing dose-response studies in immune modulation research?

Q. Advanced

  • Cell type selection : Use dendritic cells or macrophages, which express IDO and respond to tryptophan metabolites .
  • Endpoint selection : Quantify IL-4, TNF-α, and IgE levels via ELISA, as these correlate with picolinic acid’s immunomodulatory effects .
  • Positive controls : Include 1-methyl-D-tryptophan (IDO inhibitor) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.